Trimethoprim sulfamethizole is a combination antibiotic that consists of two active components: trimethoprim and sulfamethizole. This compound is primarily used in the treatment of bacterial infections due to its ability to inhibit bacterial folate synthesis, which is critical for bacterial growth and replication. Trimethoprim acts as a reversible inhibitor of dihydrofolate reductase, while sulfamethizole inhibits the enzyme involved in the conversion of para-aminobenzoic acid to dihydrofolate, thereby blocking two sequential steps in the folate synthesis pathway.
Trimethoprim sulfamethizole is classified under the category of sulfonamide antibiotics, which are synthetic derivatives of sulfanilamide. Both components are well-studied and have been used in clinical settings for decades. The combination enhances the efficacy of treatment by targeting different stages of bacterial metabolism.
The synthesis of trimethoprim sulfamethizole involves the individual synthesis of its components followed by their combination.
The molecular formula for trimethoprim is , while sulfamethizole has a molecular formula of .
The primary chemical reactions involving trimethoprim sulfamethizole occur within bacterial cells:
These reactions result in a synergistic effect that significantly enhances bactericidal activity compared to either drug alone.
The mechanism by which trimethoprim sulfamethizole exerts its antibacterial effects involves:
This dual action makes it effective against a wide range of gram-positive and gram-negative bacteria.
Trimethoprim sulfamethizole is utilized primarily in clinical settings for:
Trimethoprim-sulfamethoxazole (TMP-SMX), also designated as co-trimoxazole, exerts its antimicrobial effect through sequential, synergistic blockade of the bacterial folate biosynthesis pathway. Sulfamethoxazole (SMX), a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate—a critical precursor of tetrahydrofolate (THF) [1] [3]. Trimethoprim (TMP) targets the subsequent metabolic step by binding to dihydrofolate reductase (DHFR), preventing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to THF [2] [5]. THF serves as an essential cofactor in one-carbon transfer reactions required for synthesizing thymidine, purines, methionine, and serine.
This dual inhibition creates a synergistic bactericidal effect, as quantified by fractional inhibitory concentration indices. The synergy arises because:
Table 1: Biochemical Parameters of TMP-SMX Synergy
Parameter | Trimethoprim (TMP) | Sulfamethoxazole (SMX) | Synergistic Outcome |
---|---|---|---|
Target Enzyme | Dihydrofolate reductase (DHFR) | Dihydropteroate synthase (DHPS) | Sequential pathway blockade |
Substrate Affinity (Ki) | 0.01 µM (E. coli DHFR) [5] | 1–10 µM (bacterial DHPS) [3] | Additive inhibition constants |
Plasma Ratio (Achieved) | 1 | 20 | Optimal enzyme saturation [6] |
Resistance Barrier | Moderate | Moderate | High (dual-target) |
Dihydropteroate Synthase (DHPS) Inhibition by SMX:Sulfamethoxazole competitively occupies the PABA-binding pocket of DHPS due to its structural mimicry. Its sulfonamide group forms hydrogen bonds with conserved residues (e.g., Arg63 in E. coli), while the isoxazole ring enhances hydrophobic interactions [3] [6]. Bacterial DHPS exhibits 1000-fold higher affinity for SMX than mammalian dihydropteroate synthases, conferring selective toxicity. However, acquired resistance arises via:
Dihydrofolate Reductase (DHFR) Inhibition by TMP:Trimethoprim binds the substrate cleft of bacterial DHFR with 50,000–100,000-fold greater affinity than mammalian DHFR. Key interactions include:
Critical structural differences underlie TMP selectivity: bacterial DHFR active sites are 1.5–2.0 Å narrower than vertebrate enzymes, favoring TMP binding [2]. Resistance mutations alter these interactions:
Table 2: Affinity of TMP for DHFR Enzymes Across Species
DHFR Source | Ki (nM) | Resistance Mechanism (if applicable) | Fold Change vs. Wild-Type |
---|---|---|---|
E. coli (wild-type) | 0.5 | – | Reference |
S. aureus (wild-type) | 0.01 | – | Reference |
Human | 260,000 | Natural sequence divergence | 52,000,000× |
S. aureus (F98Y mutant) | 4,100 | Steric hindrance | 410,000× |
S. aureus DfrG | 254,000 | Plasmid-encoded resistant isoform | 25,400,000× |
TMP-SMX exhibits taxon-dependent bactericidal or bacteriostatic activity dictated by drug concentration, pathogen folate metabolism, and growth environment:
Bacteriostatic Activity: At standard therapeutic concentrations, TMP-SMX is primarily bacteriostatic against most aerobic bacteria (e.g., Streptococcus pneumoniae, Haemophilus influenzae). This effect stems from reversible inhibition of DNA/RNA synthesis without immediate cell death [1] [9].
Concentration-Dependent Bactericidal Effects: Elevated urinary concentrations (e.g., in UTIs) enable bactericidal activity against Enterobacteriaceae like E. coli and Proteus mirabilis. High TMP levels saturate DHFR, causing irreversible thymineless death [1] [6].
Pathogen-Specific Exceptions:
The transition from static to tidal effects correlates with:
TMP-SMX displays divergent spectra against Gram-positive and Gram-negative pathogens due to differences in cell wall permeability, efflux systems, and intrinsic resistance factors:
Gram-Negative Pathogens:
Gram-Positive Pathogens:
Table 3: Susceptibility Profiles of Key Pathogens to TMP-SMX
Pathogen | Gram Stain | Typical MIC90 (μg/mL) | Susceptibility Rate (%) | Primary Resistance Mechanisms |
---|---|---|---|---|
Escherichia coli | Negative | 1–2 | 50–70 (declining) | dfrA, sul2, efflux |
Klebsiella pneumoniae | Negative | >32 | 20–40 | Impermeability, dfrA1 |
Shigella sonnei | Negative | 0.5–1 | >80 | Rare sul1 |
Haemophilus influenzae | Negative | 0.25 | >98 | None significant |
Staphylococcus aureus (MSSA) | Positive | 1–2 | 70–90 | dfrB mutations |
Staphylococcus aureus (MRSA) | Positive | >256 | 10–40 | dfrG, dfrK plasmids |
Streptococcus pneumoniae | Positive | 0.5 | 85–95 | folA mutations |
Intrinsic Resistance in Anaerobes:Bacteroides, Clostridium, and Neisseria species exhibit innate TMP-SMX resistance via:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7